molecular formula C24H21FN6O3S B5527475 N'-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE

N'-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE

Cat. No.: B5527475
M. Wt: 492.5 g/mol
InChI Key: RYOGPQWKJPQCCB-VULFUBBASA-N
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Description

N’-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine to form the hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the corresponding hydrazone.

    Introduction of the tetrazole group: This can be achieved through a cyclization reaction involving an azide and a nitrile.

    Final assembly: The various fragments are then coupled together under suitable conditions, often involving the use of catalysts and specific solvents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Use of continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other higher oxidation states.

    Reduction: Reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE exerts its effects depends on its specific application. For example:

    In medicinal chemistry: It may interact with specific enzymes or receptors, modulating their activity.

    In materials science: It may contribute to the formation of specific structures or properties in the material.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE
  • N’-[(E)-{4-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

The presence of the fluorophenyl group in N’-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE may impart unique properties such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[(E)-[4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-2-[2-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN6O3S/c1-33-20-12-8-19(9-13-20)31-29-24(28-30-31)35-16-23(32)27-26-14-17-6-10-21(11-7-17)34-15-18-4-2-3-5-22(18)25/h2-14H,15-16H2,1H3,(H,27,32)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOGPQWKJPQCCB-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)SCC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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